Squalene N-methylimine

Beschreibung

Eigenschaften

CAS-Nummer |

123453-64-5 |

|---|---|

Molekularformel |

C28H47N |

Molekulargewicht |

397.7 g/mol |

IUPAC-Name |

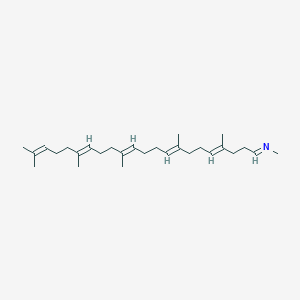

(4E,8E,12E,16E)-N,4,8,13,17,21-hexamethyldocosa-4,8,12,16,20-pentaen-1-imine |

InChI |

InChI=1S/C28H47N/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29-7/h14-16,20-21,23H,8-13,17-19,22H2,1-7H3/b25-15+,26-16+,27-20+,28-21+,29-23? |

InChI-Schlüssel |

VCGJAAAECOMPHW-FUDGTJQZSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=NC)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C |

Synonyme |

squalene N-methylimine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

Research has demonstrated that squalene can modulate immune responses, particularly in macrophages. A study indicated that squalene promotes wound healing by enhancing the anti-inflammatory cytokine production in M1 macrophages, thus facilitating tissue repair processes . The modulation of cytokines such as IL-10 and IL-4 suggests that Squalene N-methylimine may also exhibit similar immunomodulatory effects, potentially enhancing its application in wound healing therapies.

Anticancer Properties

Squalene has been investigated for its anticancer potential. It has shown efficacy against various cancer types, including breast and colon cancer . The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. This compound may enhance these effects due to its structural modifications that could improve bioavailability or target specificity.

Antioxidant Activity

Squalene is known for its antioxidant properties, which are crucial for protecting cells from oxidative stress . Studies indicate that it can scavenge free radicals more effectively than conventional antioxidants like vitamin E. This property is vital in developing formulations aimed at reducing oxidative damage in skin cells, making this compound a candidate for cosmetic applications focused on anti-aging and skin protection.

Case Studies and Findings

| Study | Findings | Application |

|---|---|---|

| Wound Healing | Squalene enhances IL-10 production in macrophages | Potential use in wound care products |

| Cancer Research | Induces apoptosis in breast cancer cells | Development of anticancer therapeutics |

| Antioxidant Research | Exhibits superior free radical scavenging | Formulation of skincare products |

Cardiovascular Health

Squalene has been linked to cardiovascular benefits by reducing LDL cholesterol levels and promoting overall heart health . The derivative this compound may retain these properties while offering enhanced efficacy due to its modified structure.

Nutritional Supplementation

As a component of dietary supplements, squalene is believed to support immune function and overall health . The inclusion of this compound in nutritional formulations could provide additional health benefits through improved absorption and bioactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Squalane

Squalane, the hydrogenated derivative of squalene, is more chemically stable due to the saturation of its double bonds. Unlike squalene, which is prone to oxidation under ambient conditions , squalane resists degradation, making it preferable for long-term storage in cosmetic formulations. Both compounds are used in emulsions, but squalane’s stability allows broader use in high-temperature processing. Squalene, however, retains unique biological activities, such as antioxidant and anticancer effects, which are less pronounced in squalane .

Comparison with Other Triterpenes

Squalene differs from cyclic triterpenes (e.g., β-amyrin, lupeol) in its linear structure and role as a sterol precursor. For example, hopanoids in bacteria share a similar biosynthesis pathway via squalene synthase (SQS) but form pentacyclic structures critical for membrane stability. Squalene’s role in sterol synthesis (e.g., cholesterol in humans, ergosterol in fungi) underscores its metabolic importance, whereas hopanoids are restricted to prokaryotes .

Stability and Oxidation

Squalene’s oxidation susceptibility contrasts sharply with synthetic antioxidants like α-tocopherol. While squalene itself exhibits antioxidant properties, its degradation under oxidative stress (e.g., in olive oil storage) necessitates stabilization with additives like vitamin E . In contrast, squalane and synthetic lipids (e.g., triglycerides) are more resilient, highlighting a trade-off between bioactivity and stability.

Extraction Methods

Squalene extraction efficiency varies by source:

- Tea leaves : Old leaves and pruning litter show higher squalene content than tender shoots, suggesting underutilized agricultural byproducts as viable sources .

- Rubber seed oil : Supercritical CO2 extraction at 20 MPa and 60°C yields squalene concentrations up to 78% , outperforming conventional solvent methods.

- Soil microbes : Alpine grassland soils on the Tibetan Plateau contain 0.93–10.66% squalene, with higher abundance in harsher environments (e.g., alpine deserts) .

Q & A

Q. What survey design principles ensure reliable data collection in this compound toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.